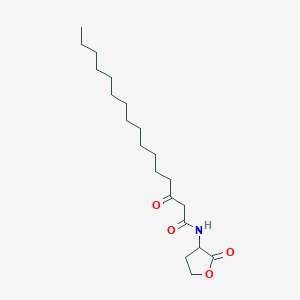

3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide

Description

3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide (CAS: 1071479-82-7) is a synthetic amide derivative with a molecular formula of C₁₆H₂₇NO₄ and a molecular weight of 297.4 g/mol. Structurally, it features a 16-carbon acyl chain with a ketone group at the third position and an amide linkage to a 2-oxotetrahydrofuran-3-yl moiety .

Properties

IUPAC Name |

3-oxo-N-(2-oxooxolan-3-yl)hexadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h18H,2-16H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBAMTUXUHIYCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071479-82-7 | |

| Record name | N-(3-Oxohexadecanoyl)-DL-homoserine lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide typically involves the following steps:

Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with an oxidizing agent under controlled conditions.

Attachment of the Hexadecanamide Chain: The next step involves the attachment of the hexadecanamide chain to the tetrahydrofuran ring. This is typically done through an amide bond formation reaction, using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Oxidation: The final step involves the introduction of the oxo group at position 3. This can be achieved through selective oxidation using reagents such as pyridinium chlorochromate (PCC) or other mild oxidizing agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles such as amines and alcohols are used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide involves its interaction with specific molecular targets and pathways. The compound is known to act as an agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor involved in regulating gene expression related to lipid metabolism, inflammation, and cell proliferation. By binding to PPARδ, the compound modulates the expression of target genes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Homologs

The compound shares structural homology with several amides and lactone derivatives. Key analogs include:

Key Observations :

- Chain Length : The acyl chain length (C8–C16) influences solubility, membrane permeability, and receptor binding. Longer chains (e.g., C16) may enhance lipophilicity, favoring interactions with lipid-rich environments like cell membranes .

- Stereochemistry : The (S)-configuration in 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]decanamide is critical for bacterial quorum sensing, as it mimics natural HSLs .

- Functional Groups : Addition of pyrazine (in compound 3x, ) introduces hydrogen-bonding capacity, enhancing PDE5 inhibitory activity (100% inhibition at 10 μM) .

Vascular and Metabolic Roles

- Hexadecanamide Derivatives : Elevated hexadecanamide levels correlate with hypertension in humans, though murine models show contradictory trends (decreased levels in hypertensive mice) . This discrepancy highlights species-specific metabolic pathways or measurement methodologies.

- Omega-3/6 Fatty Acid Analogs : Structurally related fatty acids (e.g., oleamide) regulate endothelial function and vascular contraction, suggesting that 3-oxo-hexadecanamide may share similar anti-inflammatory or vasomodulatory properties .

Enzyme Inhibition and Therapeutic Potential

- Quorum Sensing Analogs : Shorter-chain homologs (C10–C12) like 3-oxo-C12-HSL are autoinducers in bacterial communication, with implications for antibiotic development .

Biological Activity

3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide is a compound of increasing interest within the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a hexadecanamide chain and a tetrahydrofuran moiety, contributing to its biological activity. The compound has been studied for its potential therapeutic applications, particularly in the context of inflammation and pain management.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 303.48 g/mol

- CAS Number : 1071479-82-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory processes. It has been shown to inhibit certain enzymes that are crucial in the metabolism of fatty acid ethanolamides, which are bioactive lipids implicated in pain and inflammation pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on enzymes such as fatty acid amide hydrolase (FAAH). For instance, a study reported an IC value of approximately 115 nM for related compounds, indicating a strong potential for modulating endocannabinoid levels and reducing inflammation .

Case Studies

- Anti-inflammatory Effects :

-

Neuroprotective Properties :

- Another research highlighted the neuroprotective effects of this compound in models of neuroinflammation. The results indicated that it could reduce oxidative stress markers and promote neuronal survival under inflammatory conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | IC (nM) | Biological Activity |

|---|---|---|---|

| This compound | 303.48 g/mol | 115 | Inhibitor of FAAH |

| (S)-N-(2-Oxo-3-oxetanyl)-3-phenylpropanamide | 271.36 g/mol | 420 | Inhibitor of NAAA |

| N-acyl homoserine lactones | Varies | Varies | Quorum sensing modulation |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide with high (Z)-selectivity?

- Methodological Answer : A metal-free, green chemistry approach exploiting intramolecular hydrogen bonding has been validated for analogous amide-substituted β-aminoenones. This method achieves >93% yield and >98% HPLC purity by stabilizing the Z-isomer during synthesis. Key steps include solvent selection (e.g., ethanol or DMSO), precise temperature control (room temperature to 120°C), and characterization via / NMR and IR spectroscopy to confirm stereochemistry .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Multi-modal analytical techniques are critical:

- NMR : NMR (400 MHz) resolves peaks for the tetrahydrofuran ring (δ 4.24–4.57 ppm) and hexadecanamide chain (δ 0.87–2.74 ppm). NMR confirms carbonyl groups (δ 169–198 ppm) .

- HPLC : Purity >98% is achievable using reverse-phase C18 columns with UV detection at 210–254 nm .

- IR Spectroscopy : Peaks at ~1770 cm (lactone C=O) and ~1620 cm (amide C=O) validate functional groups .

Q. What are the solubility and formulation guidelines for biological assays?

- Methodological Answer : The compound is sparingly soluble in aqueous buffers (e.g., ~50 µg/mL in PBS). For in vitro studies, prepare stock solutions in DMSO or ethanol (20–22 mg/mL), then dilute in PBS to ≤0.1% organic solvent. Avoid long-term storage of aqueous solutions (>24 hours) to prevent degradation .

Advanced Research Questions

Q. How does this compound modulate bacterial quorum sensing pathways?

- Methodological Answer : Structural analogs (e.g., 3-oxo-dodecanamide derivatives) inhibit lasI and rhlI quorum sensing reporters, reducing pyocyanin, elastase, and biofilm formation in Pseudomonas aeruginosa. To study this:

- Reporter Assays : Use plasmid-based GFP reporters under lasI/rhlI promoters .

- Biofilm Quantification : Employ crystal violet staining or confocal microscopy post-treatment .

- Dose-Response : Test 10–100 µM concentrations to establish IC values .

Q. How can conflicting data on the compound’s bioactivity be resolved?

- Methodological Answer : Contradictions may arise from batch-specific purity or solvent effects. Mitigate by:

- Batch Validation : Use HPLC and mass spectrometry to confirm purity (>95%) and molecular weight (theoretical: ~395.5 g/mol) .

- Solvent Controls : Include vehicle-only controls (e.g., DMSO) to isolate compound effects .

- Orthogonal Assays : Cross-validate findings with enzymatic assays (e.g., elastase activity kits) and genetic knockouts .

Q. What are the drug-likeness challenges for this compound in pharmacokinetic studies?

- Methodological Answer : Hexadecanamide derivatives often exhibit poor drug-likeness due to:

- Lipophilicity : High miLogP (>5) limits aqueous solubility. Use in silico tools (e.g., SwissADME) to predict LogP and optimize via chain-length modification .

- Rotatable Bonds : Excessive flexibility (e.g., >10 bonds) reduces membrane permeability. Introduce rigid groups (e.g., aromatic rings) without disrupting amide hydrogen bonding .

Q. What advanced spectroscopic techniques elucidate its interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to quorum sensing receptors (e.g., LasR) using immobilized protein and compound concentrations from 1 nM–10 µM .

- Molecular Dynamics (MD) Simulations : Model interactions between the tetrahydrofuran ring and receptor active sites to identify critical hydrogen bonds .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.